

Comprehensive Technical Guide: 2-Chloro-3-(methoxymethoxy)quinoline in Advanced Drug Discovery

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Compound of Interest

Compound Name: 2-Chloro-3-(methoxymethoxy)quinoline

Cat. No.: B13973069

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Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on orthogonally functionalized building blocks. **2-Chloro-3-(methoxymethoxy)quinoline** (CAS: 856900-25-9) represents a highly versatile, bifunctional scaffold designed for precision synthesis^[1]. By combining a highly reactive electrophilic center at the C2 position with a selectively protected hydroxyl group at the C3 position, this molecule allows researchers to execute complex cross-coupling reactions without compromising the integrity of the sensitive 3-hydroxyquinoline pharmacophore.

This whitepaper details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing **2-chloro-3-(methoxymethoxy)quinoline** in the development of novel therapeutics, including anti-tubercular agents and furo[2,3-b]quinoline alkaloids^{[2],[3]}.

Physicochemical Profiling & Structural Rationale

To effectively utilize this compound in a synthetic pipeline, one must understand the electronic and steric interplay of its substituents.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold[1],[4]:

Parameter	Value / Description
Chemical Name	2-Chloro-3-(methoxymethoxy)quinoline
CAS Registry Number	856900-25-9
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂
Molecular Weight	223.66 g/mol
Electrophilic Center	C2 (Activated by adjacent imine-like Nitrogen)
Protected Moiety	C3 (Methoxymethoxy / MOM ether)

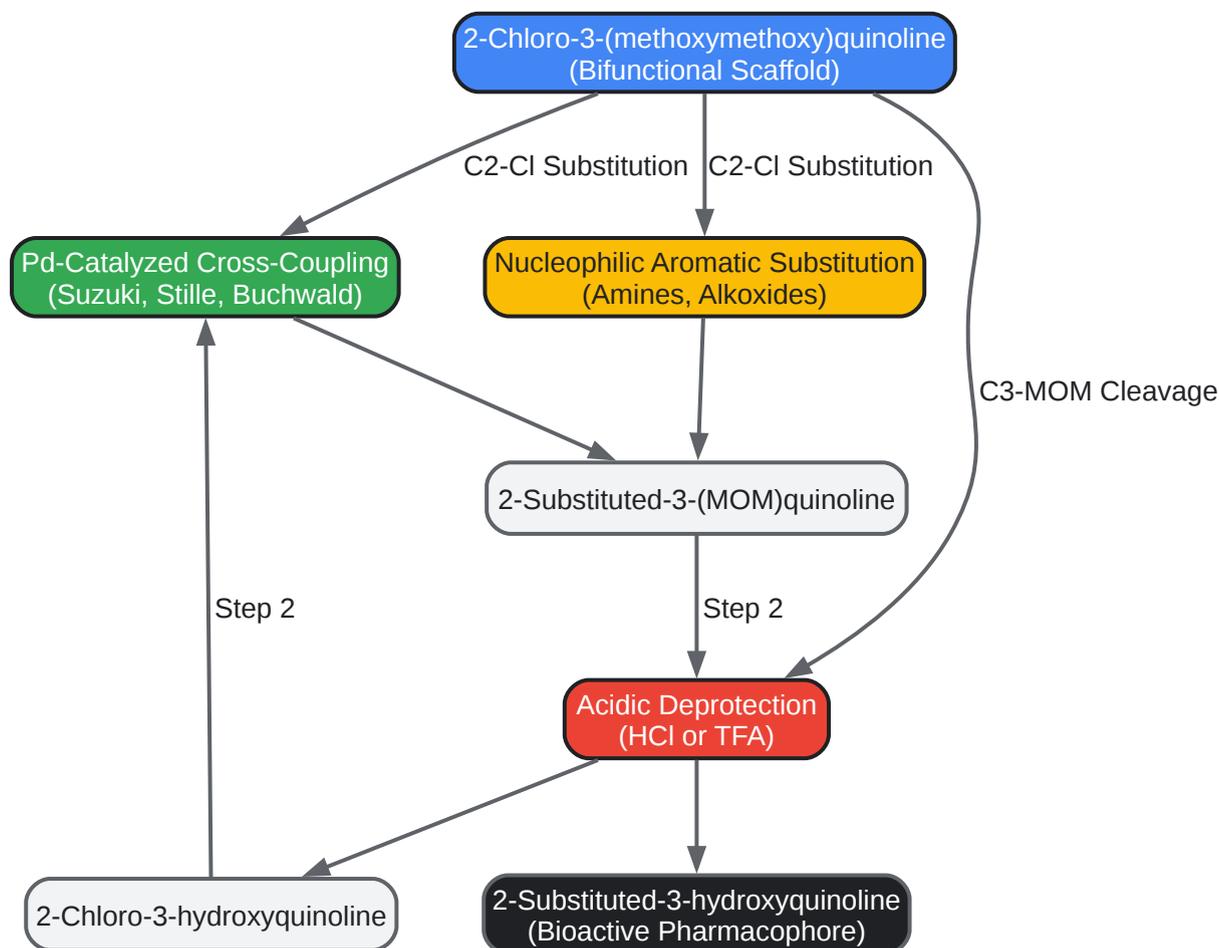
Structural Rationale (Expertise & Causality)

The design of this molecule is highly intentional for late-stage functionalization:

- **The C2-Chloro Activation:** Unlike unactivated aryl chlorides, the C-Cl bond at the 2-position of a quinoline ring is highly polarized. The adjacent nitrogen atom acts as an electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[5]. This facilitates rapid oxidative addition by Palladium(0) catalysts and makes the position susceptible to Nucleophilic Aromatic Substitution (S_NAr)[6].
- **The C3-MOM Protection:** Free 3-hydroxyquinolines are prone to oxidation and can act as bidentate ligands, poisoning palladium catalysts during cross-coupling. While a standard methyl ether could be used, its deprotection requires harsh conditions (e.g., BBr₃ or HBr/AcOH) that often destroy complex downstream functional groups. The methoxymethoxy (MOM) acetal provides robust protection under the basic conditions required for Suzuki/Stille couplings, yet can be cleaved orthogonally under mild acidic conditions[3].

Mechanistic Reactivity & Synthetic Utility

The true value of **2-chloro-3-(methoxymethoxy)quinoline** lies in its divergent reactivity. The workflow typically follows a two-stage sequence: C2-derivatization followed by C3-deprotection.



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Bifunctional reactivity map of **2-Chloro-3-(methoxymethoxy)quinoline**.

C2-Position: Palladium-Catalyzed Cross-Coupling

Because the C2-chloro group is activated, Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids proceed efficiently using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The MOM group remains completely inert to the aqueous inorganic bases (e.g., Na₂CO₃, K₃PO₄) used in these catalytic cycles.

C3-Position: Orthogonal Deprotection

Once the C2 position is functionalized, the MOM group is removed to reveal the biologically critical hydroxyl group. This is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanolic HCl. The mechanism involves protonation of the acetal oxygen, followed by the expulsion of formaldehyde and methanol, driven by the thermodynamic stability of the resulting quinolinol.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.



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Step-by-step experimental workflow for C2-derivatization and C3-deprotection.

Protocol A: Suzuki-Miyaura Cross-Coupling at C2

Objective: Synthesize 2-Aryl-3-(methoxymethoxy)quinoline.

- Reagent Preparation: In an oven-dried Schlenk flask, combine **2-chloro-3-(methoxymethoxy)quinoline** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
 - Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(PPh₃)₄ is chosen as the zero-valent palladium source capable of inserting into the activated C-Cl bond.
- Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 3:1). Degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes.
 - Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species, which would stall the catalytic cycle.

- **Reaction Execution:** Heat the mixture to 90°C under an Argon atmosphere for 8–12 hours. Monitor via TLC (Hexanes:EtOAc, 3:1). The MOM-protected product will be visible under UV (254 nm).
- **Workup (Self-Validation):** Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
 - **Causality:** Brine removes residual inorganic salts and water, while Na₂SO₄ ensures the crude mixture is completely dry prior to concentration, preventing hydrolysis during rotary evaporation.
- **Purification:** Concentrate in vacuo and purify via flash column chromatography to isolate the 2-substituted intermediate.

Protocol B: Acid-Mediated MOM Deprotection

Objective: Cleave the MOM ether to yield the bioactive 2-Substituted-3-hydroxyquinoline.

- **Reaction Setup:** Dissolve the purified 2-Aryl-3-(methoxymethoxy)quinoline in anhydrous Dichloromethane (DCM) (0.1 M concentration).
- **Acid Addition:** Cool the flask to 0°C. Dropwise, add Trifluoroacetic acid (TFA) (10.0 equiv).
 - **Causality:** Cooling prevents exothermic degradation. TFA provides the necessary protons to protonate the MOM ether oxygen without introducing water that could cause side reactions.
- **Cleavage Phase:** Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC until the starting material is consumed. The resulting 3-hydroxyquinoline will typically have a lower R_f value due to increased polarity and hydrogen bonding.
- **Quenching & Isolation:** Carefully quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract with DCM, dry over Na₂SO₄, and concentrate.
 - **Causality:** Neutralizing the TFA prevents the newly formed 3-hydroxyquinoline from remaining protonated and partitioning into the aqueous layer during extraction.

Applications in Medicinal Chemistry

The derivatives synthesized from **2-chloro-3-(methoxymethoxy)quinoline** are highly prized in drug discovery[2],[7]:

- **Anti-Tubercular Agents:** 2-Substituted-3-hydroxyquinolines have been extensively studied as inhibitors against Mycobacterium tuberculosis. The hydroxyl group at the 3-position is critical for hydrogen bonding within the active site of mycobacterial targets (e.g., ATP synthase)[3].
- **Furo[2,3-b]quinoline Alkaloids:** By utilizing the C2 and C3 positions synergistically, this scaffold can undergo cyclization reactions to form furoquinolines. These natural product analogues exhibit a wide spectrum of biological activities, including antiplatelet aggregation, antiarrhythmic, and cytotoxic effects[2],[5].

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